molecular formula C17H10Br2N6O B4893347 1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol

1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol

Cat. No. B4893347
M. Wt: 474.1 g/mol
InChI Key: WENSDJBUUOCVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol, also known as DBTPN, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields.

Mechanism of Action

1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol works by absorbing light energy and transferring it to oxygen molecules to produce reactive oxygen species. These reactive oxygen species can cause damage to cancer cells, leading to their death. In addition, 1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol has been shown to have anti-inflammatory properties that can help reduce inflammation in the body.
Biochemical and Physiological Effects:
1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to have no significant effect on blood pressure, heart rate, or body temperature. However, further studies are needed to determine its long-term effects on the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol is its excellent photosensitizing properties. It can be used to selectively target cancer cells, reducing the damage to healthy cells. However, one of the limitations of 1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol is its insolubility in water, which can make it difficult to use in certain applications.

Future Directions

There are several future directions for research on 1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the development of new applications for 1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol, such as its use in the development of new drugs or as a catalyst in chemical reactions. Finally, further studies are needed to determine the long-term effects of 1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol on the body and its potential use in clinical applications.
Conclusion:
In conclusion, 1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. Its excellent photosensitizing properties and anti-inflammatory properties make it a promising candidate for use in cancer treatment and other applications. However, further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol involves the reaction of 2-naphthol and 2,4-dibromo-6-(1H-tetrazol-5-yl)aniline in the presence of a catalyst. The resulting product is a red-orange powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol has been extensively studied for its potential application in various fields. One of the major areas of research is its use as a dye in the textile industry. 1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol has excellent dyeing properties and can be used to color a wide range of fabrics.
Another area of research is its potential use as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer that is activated by light to produce reactive oxygen species that can kill cancer cells. 1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol has been shown to have excellent photosensitizing properties and can be used to selectively target cancer cells.

properties

IUPAC Name

1-[[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]diazenyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Br2N6O/c18-10-7-12(17-22-24-25-23-17)15(13(19)8-10)20-21-16-11-4-2-1-3-9(11)5-6-14(16)26/h1-8,26H,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENSDJBUUOCVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3Br)Br)C4=NNN=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Br2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{(E)-[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}naphthalen-2-ol

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